molecular formula C9H5ClN2O2 B1580705 2-Chloro-8-nitroquinoline CAS No. 4225-86-9

2-Chloro-8-nitroquinoline

Cat. No.: B1580705
CAS No.: 4225-86-9
M. Wt: 208.6 g/mol
InChI Key: RVJHLZFALCBCIW-UHFFFAOYSA-N
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Description

2-Chloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research on 8-nitrofluoroquinolone derivatives, closely related to 2-Chloro-8-nitroquinoline, has shown significant antibacterial activity. Synthesis of these derivatives involved the introduction of various primary amine appendages, leading to compounds with interesting activity against gram-positive and/or gram-negative strains. Particularly notable were the derivatives with good activity against S. aureus, suggesting potential applications in combating bacterial infections (Al-Hiari et al., 2007).

Spectroscopic Characterization

Studies involving spectroscopic characterization of compounds like 8-nitroquinoline, related to this compound, have been conducted. These studies used techniques like FTIR, FT-Raman, and FT-NMR to investigate structural parameters, vibrational frequencies, IR intensities, and Raman activities. Such research is crucial for understanding the molecular structure and properties of these compounds, which can have implications in various scientific fields (Arjunan et al., 2011).

Antimycotic Activity

Research has shown that certain 2-Chloro-nitroethyl and nitrovinylquinolines exhibit strong antimycotic activity against various microorganisms like Aspergillus fumigatus and Candida albicans. This suggests potential applications in developing treatments against fungal infections (Cziáky et al., 1996).

Corrosion Inhibition

Quinoline derivatives, including those with chloro and nitro substituents, have been studied for their corrosion inhibition properties. Research indicates that these compounds can effectively inhibit metal corrosion in acidic environments, highlighting their potential application in industrial settings to protect metals from degradation (Lgaz et al., 2017).

Neuroprotective Effects

Studies on 8-hydroxyquinoline and its derivatives, related to this compound, have shown potential neuroprotective effects. These compounds have been found to ameliorate high glucose toxicity in human neuroblastoma cells, indicating possible applications in treating neurodegenerative diseases or conditions associated with high glucose levels (Suwanjang et al., 2016).

Mechanism of Action

Target of Action

Quinoline derivatives, to which 2-chloro-8-nitroquinoline belongs, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. This suggests that this compound may interact with a variety of biological targets.

Mode of Action

It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.

Biochemical Pathways

Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects such as inhibition of inflammation, oxidation, and cell proliferation.

Pharmacokinetics

The lipophilic properties of substituents on the quinoline ring have been shown to increase the inhibitory potency and selectivity of quinoline derivatives , suggesting that the chloro and nitro groups in this compound may influence its bioavailability.

Result of Action

Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels, potentially including the inhibition of inflammation, oxidation, and cell proliferation.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts . This suggests that the action of this compound may also be influenced by environmental factors.

Properties

IUPAC Name

2-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJHLZFALCBCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312862
Record name 2-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-86-9
Record name 2-Chloro-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4225-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 263744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4225-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Conc. H2SO4 was added slowly to 2-chloroquinoline (1.0 g, 6.13 mmol), followed by portionwise addition of potassium nitrate (800 mg, 7.97 mmol) at 0° C. The mixture was allowed to warm to room temperature overnight. After completion of the reaction (monitored by TLC and HPLCMS), the solution was poured slowly over ice, and the precipitate was extracted with EtOAc. The organic phase was washed with brine and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAC (17:3) as the eluent to give the title compound (450 mg, 38%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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